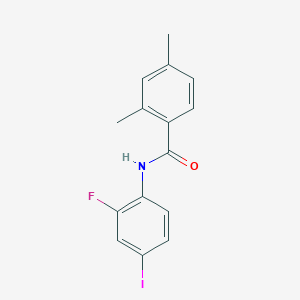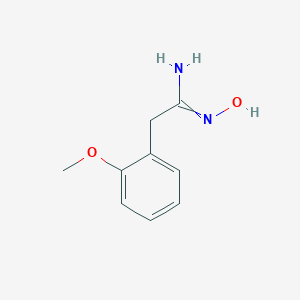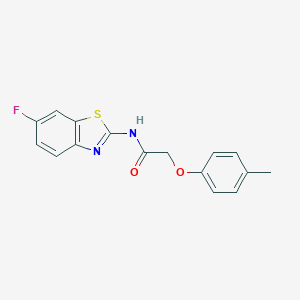![molecular formula C22H20ClN3O2S B238135 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
作用機序
TAK-659 works by inhibiting the activity of 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, which is a key enzyme in the B-cell receptor signaling pathway. This compound is involved in the activation of downstream signaling molecules, such as phospholipase Cγ2 and AKT, which are important for B-cell survival and proliferation. By inhibiting this compound, TAK-659 blocks these signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective and potent inhibitory effect on this compound activity, with an IC50 value of 0.85 nM. TAK-659 has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies. In addition, TAK-659 has been shown to have minimal off-target effects and is well-tolerated in animal models.
実験室実験の利点と制限
TAK-659 has several advantages for use in laboratory experiments. It is a selective and potent inhibitor of 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, which makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. TAK-659 has also been shown to have good pharmacokinetic properties and is well-tolerated in animal models. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
将来の方向性
There are several potential future directions for the development and use of TAK-659. One direction is to further investigate its efficacy in preclinical models of B-cell malignancies and to determine its optimal dosing and combination with other anti-cancer agents. Another direction is to explore its potential use in other diseases, such as autoimmune disorders and inflammatory conditions, where 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide plays a role. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity could lead to the development of more effective and safer this compound inhibitors.
合成法
The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis route described in the literature involves the reaction of 4-chloro-N-(4-aminophenyl)benzamide with 4-(2-thienylcarbonyl)piperazine in the presence of a coupling agent. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models have demonstrated that TAK-659 is effective in reducing tumor growth and improving survival rates. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.
特性
分子式 |
C22H20ClN3O2S |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
4-chloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O2S/c23-17-5-3-16(4-6-17)21(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)22(28)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
InChIキー |
CLENTWRQZSAFMH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)




![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
